molecular formula C17H12 B1618991 4-Methylpyrene CAS No. 3353-12-6

4-Methylpyrene

Cat. No.: B1618991
CAS No.: 3353-12-6
M. Wt: 216.28 g/mol
InChI Key: IXAFAYIIDHDJHN-UHFFFAOYSA-N
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Description

4-Methylpyrene is an organic compound with the molecular formula C₁₇H₁₂. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, where a methyl group is substituted at the fourth position of the pyrene ring. This compound is known for its photophysical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylpyrene can be synthesized through several methods. One common approach involves the methylation of pyrene using methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of pyrene followed by selective methylation. This method ensures high yield and purity of the compound, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

4-Methylpyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylpyrene is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Methylpyrene involves its ability to intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to mutations and other genetic alterations. The compound’s photophysical properties also allow it to generate reactive oxygen species upon exposure to light, which can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylpyrene is unique due to its specific substitution pattern, which imparts distinct photophysical properties compared to other pyrene derivatives. Its ability to intercalate into DNA and generate reactive oxygen species upon light exposure makes it particularly valuable in photodynamic therapy research .

Properties

IUPAC Name

4-methylpyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12/c1-11-10-14-6-2-4-12-8-9-13-5-3-7-15(11)17(13)16(12)14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAFAYIIDHDJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187178
Record name 4-Methylpyrene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3353-12-6
Record name 4-Methylpyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3353-12-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylpyrene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylpyrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpyrene
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Record name 4-Methylpyrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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